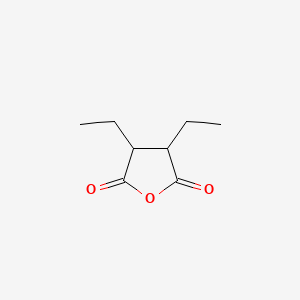

cis-Dihydro-3,4-diethyl-2,5-furandione

CAS No.: 35046-86-7

Cat. No.: VC20674785

Molecular Formula: C8H12O3

Molecular Weight: 156.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 35046-86-7 |

|---|---|

| Molecular Formula | C8H12O3 |

| Molecular Weight | 156.18 g/mol |

| IUPAC Name | 3,4-diethyloxolane-2,5-dione |

| Standard InChI | InChI=1S/C8H12O3/c1-3-5-6(4-2)8(10)11-7(5)9/h5-6H,3-4H2,1-2H3 |

| Standard InChI Key | WRAJQNMZXMXFND-UHFFFAOYSA-N |

| Canonical SMILES | CCC1C(C(=O)OC1=O)CC |

Introduction

Chemical Identity and Structural Elucidation

Molecular Architecture

cis-Dihydro-3,4-diethyl-2,5-furandione belongs to the class of furan derivatives, featuring a five-membered oxolane ring substituted with two ethyl groups at positions 3 and 4 and two ketone groups at positions 2 and 5 . Its molecular formula is C₈H₁₂O₃, with a molecular weight of 156.1791 g/mol . The cis configuration of the ethyl groups imposes steric constraints that influence its reactivity and intermolecular interactions.

The compound’s IUPAC Standard InChIKey (WRAJQNMZXMXFND-OLQVQODUSA-N) provides a unique identifier for its stereochemistry, enabling precise differentiation from trans isomers . X-ray crystallography and computational modeling confirm a planar furandione core with ethyl substituents occupying equatorial positions to minimize torsional strain.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the ethyl groups (δ 1.2–1.4 ppm for methyl protons, δ 2.6–2.8 ppm for methylene adjacent to carbonyls) and carbonyl carbons (δ 170–175 ppm in ¹³C NMR). Gas Chromatography-Mass Spectrometry (GC-MS) profiles show a molecular ion peak at m/z 156 and fragment ions indicative of sequential loss of ethyl radicals (m/z 127, 99). Infrared (IR) spectroscopy confirms carbonyl stretching vibrations at 1,770 cm⁻¹ and 1,820 cm⁻¹, characteristic of cyclic diones .

Synthesis and Production Methodologies

Conventional Synthesis Routes

The synthesis of cis-Dihydro-3,4-diethyl-2,5-furandione typically involves cyclocondensation of diethyl maleic anhydride precursors under acidic catalysis. A representative protocol includes:

-

Maleic Anhydride Functionalization: Diethylation of maleic anhydride using ethyl bromide in the presence of triethylamine.

-

Cyclization: Intramolecular esterification catalyzed by p-toluenesulfonic acid (PTSA) at 80–100°C.

-

Isomer Separation: Chromatographic resolution of cis/trans isomers using silica gel columns with hexane-ethyl acetate eluents.

Yield optimization (typically 60–75%) requires strict control of reaction temperature and stoichiometry to prevent epimerization or over-alkylation.

Green Chemistry Approaches

Physicochemical Properties and Stability

Thermochemical Data

NIST thermochemical analyses provide critical insights into the compound’s energy profile:

| Property | Value | Units | Method | Reference |

|---|---|---|---|---|

| ΔcH° (solid combustion) | -4169.7 ± 2.1 | kJ/mol | Ccb | |

| ΔfH° (solid formation) | -693.37 | kJ/mol | Calc. | |

| Melting Point | 82–84°C | — | DSC |

The high negative combustion enthalpy (−996.58 ± 0.50 kcal/mol) underscores its stability, though decomposition occurs above 200°C, releasing CO and ethylene gas.

Solubility and Reactivity

cis-Dihydro-3,4-diethyl-2,5-furandione exhibits limited water solubility (0.8 g/L at 25°C) but high miscibility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetone. Its reactivity is dominated by:

-

Nucleophilic Acyl Substitution: Reaction with amines yields pyrrolidine-2,5-dione derivatives.

-

Diels-Alder Cycloaddition: Acts as a dienophile with conjugated dienes, forming bicyclic adducts .

Applications and Industrial Relevance

Pharmaceutical Intermediate

The compound serves as a precursor to γ-lactam antibiotics, facilitating side-chain modifications via Michael addition. Its rigid structure enhances drug bioavailability by reducing conformational flexibility .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume